molecular formula C16H21N3O B7460518 N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide

Katalognummer B7460518
Molekulargewicht: 271.36 g/mol
InChI-Schlüssel: REQJAYIAWDYPOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the metabolism of adenosine, a nucleoside that plays a crucial role in various physiological processes, including the regulation of blood flow, inflammation, and immune response. ABT-702 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide acts as a selective inhibitor of adenosine kinase, an enzyme responsible for the metabolism of adenosine. By inhibiting adenosine kinase, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide increases the concentration of adenosine, which can activate various adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including the regulation of blood flow, inflammation, and immune response. The activation of adenosine receptors by N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has also been shown to reduce inflammation and improve cognitive function in neurological disorders. Additionally, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been shown to have immunomodulatory effects, which can be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has several advantages for scientific research. It is a selective inhibitor of adenosine kinase, making it a suitable compound for studying the role of adenosine in various physiological processes. N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has also been optimized for high purity and high yield, making it a suitable compound for laboratory experiments. However, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has some limitations in scientific research. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has limited stability in solution, which can affect its potency and efficacy.

Zukünftige Richtungen

There are several future directions for the study of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide in scientific research. In cancer research, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide can be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide can be studied in animal models to evaluate its potential use in the treatment of inflammatory diseases and neurological disorders. Further studies can also be conducted to optimize the formulation of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide for improved solubility and stability in solution. Overall, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesemethoden

The synthesis of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide involves the reaction of 5,6-dimethylbenzimidazole with cyclopentylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide. The synthesis of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. In neurological disorders, N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-7-14-15(8-12(11)2)19(10-17-14)9-16(20)18-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQJAYIAWDYPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.